molecular formula C10H14O3 B8504083 1-Cyclopropanecarbonyl-cyclopentane carboxylic acid

1-Cyclopropanecarbonyl-cyclopentane carboxylic acid

Cat. No. B8504083
M. Wt: 182.22 g/mol
InChI Key: DALBKVUMPCNZIK-UHFFFAOYSA-N
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Patent
US08329699B2

Procedure details

To a solution of 1-cyclopropanecarbonyl-cyclopentane carboxylic acid methyl ester (0.62 g, 3.1 mmol) in EtOH (10 mL) were added LiOH.H2O (0.53 g, 12.6 mmol) and water (3 mL). The reaction mixture was stirred at room temperature overnight then diluted with water and washed with Et2O. The aqueous layer was acidified with conc. HCl to pH=2 then extracted with Et2O (2×). The combined second organic extracts were dried over Na2SO4 and concentrated to afford 0.36 g (64%) of 1-cyclopropanecarbonyl-cyclopentane carboxylic acid as a pale yellow oil.
Quantity
0.62 g
Type
reactant
Reaction Step One
Name
LiOH.H2O
Quantity
0.53 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1([C:10]([CH:12]2[CH2:14][CH2:13]2)=[O:11])[CH2:9][CH2:8][CH2:7][CH2:6]1)=[O:4].O[Li].O>CCO.O>[CH:12]1([C:10]([C:5]2([C:3]([OH:4])=[O:2])[CH2:6][CH2:7][CH2:8][CH2:9]2)=[O:11])[CH2:14][CH2:13]1 |f:1.2|

Inputs

Step One
Name
Quantity
0.62 g
Type
reactant
Smiles
COC(=O)C1(CCCC1)C(=O)C1CC1
Name
LiOH.H2O
Quantity
0.53 g
Type
reactant
Smiles
O[Li].O
Name
Quantity
10 mL
Type
solvent
Smiles
CCO
Name
Quantity
3 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with Et2O
EXTRACTION
Type
EXTRACTION
Details
then extracted with Et2O (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined second organic extracts were dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(CC1)C(=O)C1(CCCC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.36 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 63.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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